![molecular formula C21H32N2O3 B2375569 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921865-32-9](/img/structure/B2375569.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a complex organic compound with significant potential for biological activity. The compound belongs to the class of oxazepines and exhibits structural features that may confer unique pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O5 with a molecular weight of approximately 426.513 g/mol. The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure which is known for its association with various biological activities.
Structural Features
Component | Description |
---|---|
Core Structure | Tetrahydrobenzo[b][1,4]oxazepin |
Substituents | Isobutyl group and dimethyl groups |
Functional Groups | Amide and carbonyl groups |
Research indicates that derivatives of oxazepines may function as kinase inhibitors. Kinases are critical in various cellular processes including cell proliferation and apoptosis. The specific biological activity of this compound is hypothesized to involve interactions with key protein targets that regulate these processes.
Potential Therapeutic Applications
- Cancer Treatment : Oxazepine derivatives have shown promise in inhibiting pathways associated with cancer progression.
- Anti-inflammatory Effects : Compounds similar to this structure have been studied for their potential in treating inflammatory diseases due to their ability to modulate signaling pathways related to inflammation.
- Neurological Disorders : The compound's interaction with RIP1 kinase may provide therapeutic benefits for neurodegenerative diseases.
In Vitro Studies
Studies on related compounds have demonstrated their ability to inhibit specific kinases involved in signaling pathways linked to cancer and inflammation. For instance:
- Compound : 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Biological Activity : Exhibits potential as a RIP1 kinase inhibitor.
- Findings : Modulates apoptosis and necrosis signaling pathways.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Dibenzo[b,f][1,4]oxazepine derivatives | Similar core structure | Kinase inhibition |
Benzamide derivatives | Contains benzamide moiety | Various therapeutic effects |
Trifluoromethyl-substituted amides | Trifluoromethyl group present | Potential anti-inflammatory properties |
These comparisons highlight the unique attributes of N-(5-isobutyl-3,3-dimethyl-4-oxo) that may lead to distinct biological properties not present in other compounds.
Synthesis Methods
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo) typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This involves cyclization reactions that construct the oxazepin framework.
- Introduction of Substituents : Isobutyl and dimethyl groups are introduced through alkylation processes.
- Amidation Reaction : The final step involves the formation of the amide bond with 3,3-dimethylbutanamide.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)12-23-16-10-15(22-18(24)11-20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-10,14H,11-13H2,1-7H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPVSWOAAXZODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.